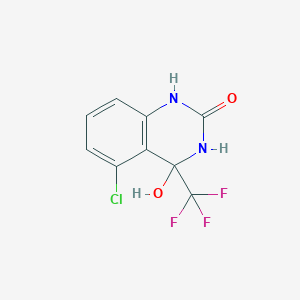
5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include:
Starting Materials: 5-Chloroanthranilic acid, trifluoroacetic anhydride, and ammonia.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and may require a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce new functional groups at specific positions.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinazoline: Known for its anticancer properties.
4-Chloroquinazoline: Studied for its antimicrobial activity.
Trifluoromethylquinazoline: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
5-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C9H6ClF3N2O2 |
|---|---|
Peso molecular |
266.60 g/mol |
Nombre IUPAC |
5-chloro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H6ClF3N2O2/c10-4-2-1-3-5-6(4)8(17,9(11,12)13)15-7(16)14-5/h1-3,17H,(H2,14,15,16) |
Clave InChI |
DZGXJUZVRGWEKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(NC(=O)N2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


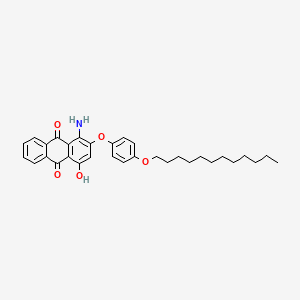
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)



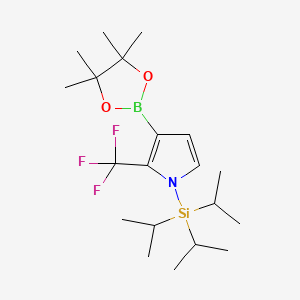
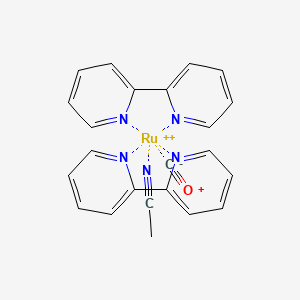



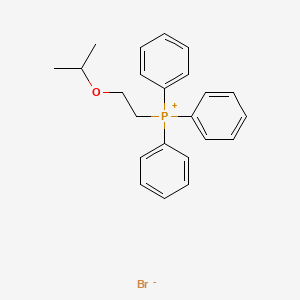
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
